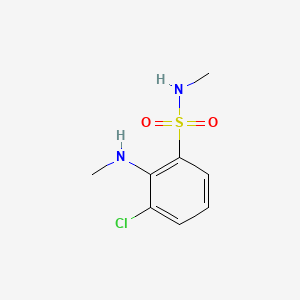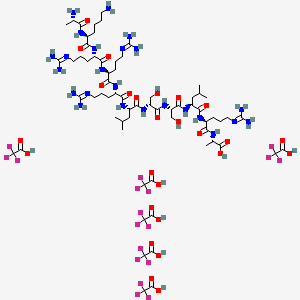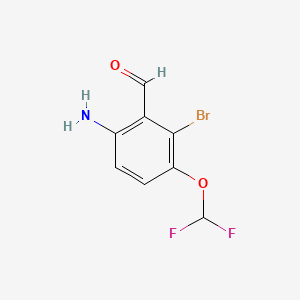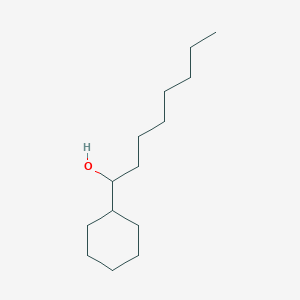
1-Cyclohexyloctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyloctan-1-ol is an organic compound with the molecular formula C14H28O It is a secondary alcohol, characterized by a cyclohexyl group attached to an octanol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyloctan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-cyclohexyloctan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Cyclohexyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-cyclohexyloctan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 1-cyclohexyloctane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-Cyclohexyloctan-1-one.
Reduction: 1-Cyclohexyloctane.
Substitution: 1-Cyclohexyloctyl chloride.
科学的研究の応用
1-Cyclohexyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
作用機序
The mechanism by which 1-Cyclohexyloctan-1-ol exerts its effects is primarily through its interaction with biological membranes. The compound’s hydrophobic cyclohexyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This interaction can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
類似化合物との比較
1-Cyclohexylethanol: Similar in structure but with a shorter carbon chain.
Cyclohexanol: Lacks the octanol chain, making it less hydrophobic.
1-Cyclohexyl-1-propanol: Another similar compound with a different carbon chain length.
Uniqueness: 1-Cyclohexyloctan-1-ol is unique due to its longer carbon chain, which enhances its hydrophobicity and potential interactions with lipid membranes. This property makes it particularly useful in applications requiring membrane integration and disruption .
特性
分子式 |
C14H28O |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
1-cyclohexyloctan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |
InChIキー |
WFUAQVZZZNBRJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
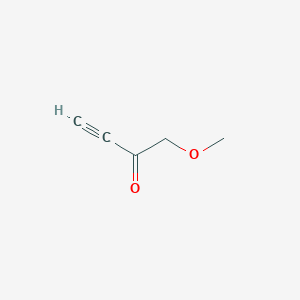
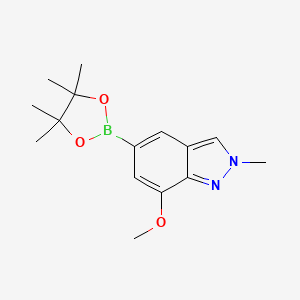
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
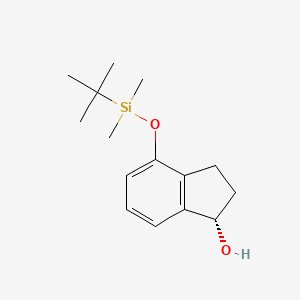
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
